4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid
Beschreibung
4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoic acid core with a trifluoroethylamino sulfonyl group attached, making it a subject of interest in both academic and industrial research.
Eigenschaften
Molekularformel |
C9H8F3NO4S |
|---|---|
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
4-(2,2,2-trifluoroethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO4S/c10-9(11,12)5-13-18(16,17)7-3-1-6(2-4-7)8(14)15/h1-4,13H,5H2,(H,14,15) |
InChI-Schlüssel |
CWFVRENNVRQCSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with trifluoroethylamine and sulfonyl chloride under controlled conditions. The process may include steps such as:
Nitration: of benzoic acid to introduce nitro groups.
Reduction: of nitro groups to amines.
Sulfonylation: using sulfonyl chlorides to attach the sulfonyl group.
Trifluoroethylation: to introduce the trifluoroethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoic acid core or the trifluoroethylamino group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethylamino group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The sulfonyl group may also play a role in stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but differs in the position and nature of the amino group.
Benzoic acid, 4-[(2,2,2-trifluoroethyl)amino]-: Similar structure but lacks the sulfonyl group.
Uniqueness
4-(N-(2,2,2-trifluoroethyl)sulfamoyl)benzoic acid is unique due to the presence of both the trifluoroethylamino and sulfonyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
